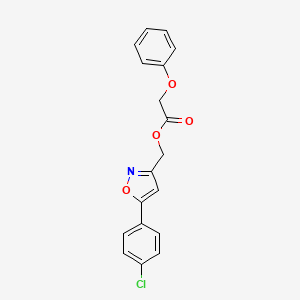
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions and careful selection of reagents. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is described as regiospecific, with the structure confirmed by single-crystal X-ray analysis . Similarly, the synthesis of various alkyl(isoxazolylmethoxyphenyl)tetrazoles involves the reaction of (3-alkylisoxazol-5-yl)methanols with thionyl chloride to produce chloromethyl isoxazoles, which are then further reacted to produce the desired tetrazoles . These methods could potentially be adapted for the synthesis of "(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate."
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and isoxazole groups has been determined using single-crystal X-ray diffraction. For example, the crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate reveals a dihedral angle between the phenyl group and the isoxazoline ring, indicating the spatial arrangement of these groups . This information is crucial for understanding the molecular geometry and potential reactive sites of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves interactions with various reagents to form new bonds or functional groups. The reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, for example, results in the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, among other isomeric products . This demonstrates the complexity of reactions involving these types of compounds and the potential for multiple products to form.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing chlorophenyl and isoxazole groups can be inferred from their molecular structure. The presence of halogens, such as chlorine, can influence the compound's reactivity and interactions with other molecules. The crystal packing and hydrogen bonding patterns observed in the structures of related compounds provide insights into their solid-state properties, such as stability and solubility .
科学的研究の応用
Crystal Structure Analysis
One of the key applications of compounds related to (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-phenoxyacetate is in the field of crystallography. For instance, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, was investigated to understand its formation from various reactions (Lee, Ryu, & Lee, 2017).
Antimicrobial Agents
Compounds with structures similar to this compound have been synthesized and studied for their antimicrobial properties. For example, the synthesis of formazans from a Mannich base of a related compound showed moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer and Electrochemical Properties
These compounds have been explored for their potential anticancer properties. A study on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, which are structurally related, demonstrated significant anticancer activity against lung cancer cells and also exhibited notable electrochemical behavior (Badiger, Khatavi, & Kamanna, 2022).
Green Synthesis and Azo Dyes
Green synthesis methods have been employed to create compounds like 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, which are related to the compound . These methods offer environmentally friendly approaches and have potential applications in the development of azo dyes with antimicrobial properties (Banpurkar, Wazalwar, & Perdih, 2018).
Herbicide Research
Related phenoxy acid compounds have been extensively studied as herbicides, with investigations into their effects on plant growth and potential as weed killers (Blackman, 1945).
特性
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-6-13(7-9-14)17-10-15(20-24-17)11-23-18(21)12-22-16-4-2-1-3-5-16/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEBKNPSVQLPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

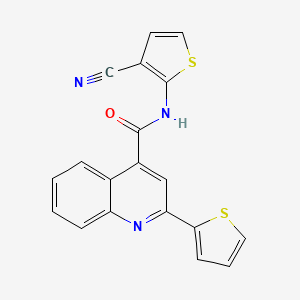
![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)
![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)
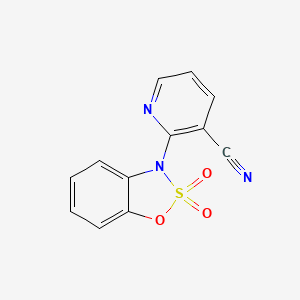
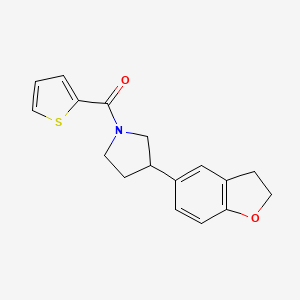

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)
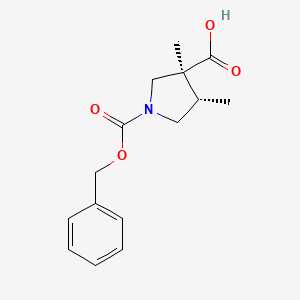
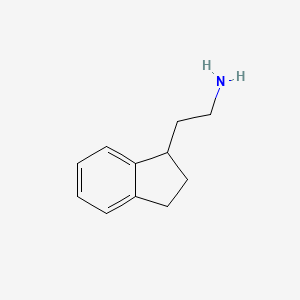
![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)
![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)
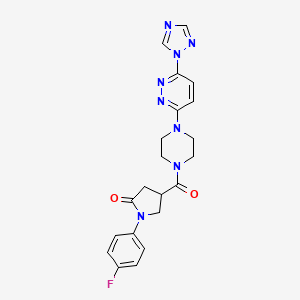
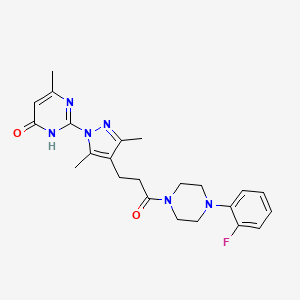
![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)